molecular formula C10H24N2O2 B1582922 (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane CAS No. 26549-21-3

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

Cat. No.: B1582922
CAS No.: 26549-21-3
M. Wt: 204.31 g/mol
InChI Key: VYQCQNCBTMHEFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane typically involves the reaction of 2,3-dimethoxybutane with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce significant quantities of the compound, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of the original compound. These products have diverse applications in different fields of research and industry .

Mechanism of Action

The mechanism of action of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions, promoting the formation of specific products. The compound’s chiral nature allows it to induce asymmetry in reactions, leading to the production of enantiomerically pure compounds . The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration, which makes it highly effective as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions and induce asymmetry in reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQCQNCBTMHEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(CN(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949398
Record name 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26549-21-3, 26549-22-4
Record name (S(R*,R*))-2,3-Dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R(R*,R*))-2,3-Dimethoxy-N,N,N'N'-tetramethylbutane-1,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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